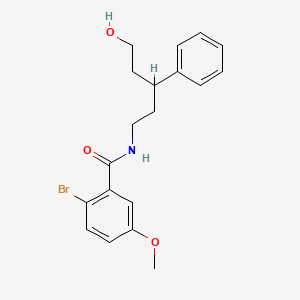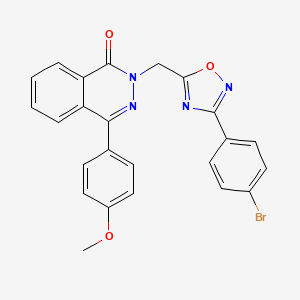
N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide, also known as HFB, is a fluorinated amide compound. It is a versatile chemical compound with a wide range of applications in scientific research and industrial processes. HFB is a colorless, odorless, and non-toxic compound, and it is stable under normal laboratory conditions. It has a high boiling point and is soluble in most organic solvents. HFB is a useful synthetic intermediate for the preparation of various organic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Extraction and Synthesis Methodologies
- Extraction of UO2 2+ from Nitric Acid Media : A study by Lei & Cao (2017) explored using a related compound, N,N-di(2-ethylhexyl)-2,2,3,3,4,4,4-heptafluorobutanamide (DEHFBA), for the extraction of UO2 2+ from nitric acid media, demonstrating its superior irradiation stability and extraction performance compared to other extractants (Lei & Cao, 2017).
Antitumor Activities
- Novel Antitumor Agents : Khalifa et al. (2020) synthesized 2-aminothiophene derivatives using Gewald methodology, which showed significant antitumor activities against hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) cell lines (Khalifa & Algothami, 2020).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Baranovskyi et al. (2018) developed arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment through copper catalytic anionarylation, which exhibited antibacterial and antifungal activities (Baranovskyi et al., 2018).
Insecticidal Activities
- Resistance-Breaking Insecticides : Research by Richoux et al. (2021) on N-aryl amide derivatives, including compounds structurally similar to N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide, revealed potent toxicity against Aedes aegypti mosquitoes, showcasing their potential as resistance-breaking, spatially acting insecticides (Richoux et al., 2021).
Structural and Molecular Studies
- Crystal Structure and Surface Analyses : A study by Polo-Cuadrado et al. (2021) on a structurally related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, provided in-depth structural analysis using spectral characterization and single crystal X-ray diffraction, contributing to the understanding of molecular interactions and properties (Polo-Cuadrado et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide It is known that similar compounds interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide It is likely that it interacts with its targets through a combination of polar, hydrophobic, and π-π interactions . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby influencing cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide Similar compounds have been found to influence various biological pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival.
Pharmacokinetics
The pharmacokinetic properties of N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide Similar compounds are known to have good bioavailability and are able to cross biological membranes . These properties can influence the compound’s effectiveness and potential side effects.
Result of Action
The molecular and cellular effects of N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its targets and its influence on biochemical pathways.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F7NO2/c1-6(21)7-3-2-4-8(5-7)20-9(22)10(13,14)11(15,16)12(17,18)19/h2-5H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHSBSJPCDNOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2604375.png)



![5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2604384.png)

![2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid](/img/structure/B2604388.png)

![2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid](/img/structure/B2604390.png)

